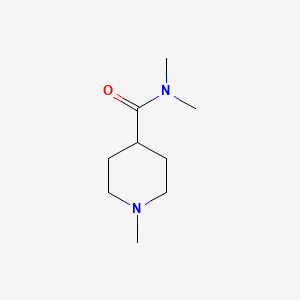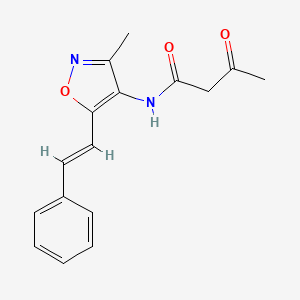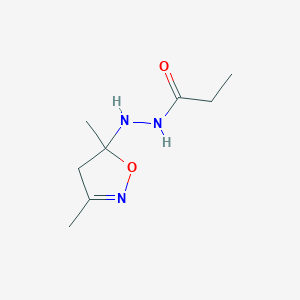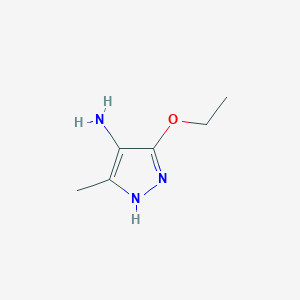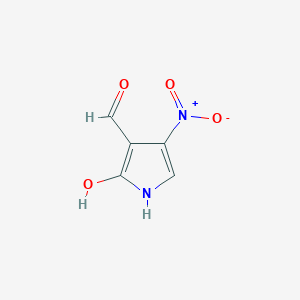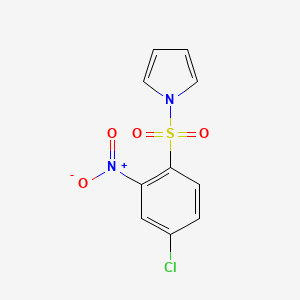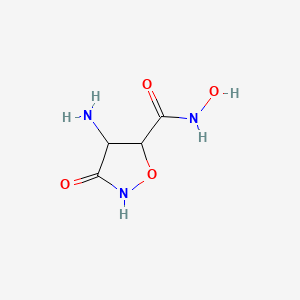
4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide is a heterocyclic compound that belongs to the isoxazolidine family. Isoxazolidines are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . This reaction can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified through various chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are advantageous for large-scale production and ensure the sustainability of the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted isoxazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidines, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Thiazoles are heterocyclic compounds with a five-membered ring containing sulfur and nitrogen atoms.
Imidazoles: Imidazoles are another class of five-membered heterocycles containing two nitrogen atoms.
Pyrazoles: Pyrazoles are five-membered rings with two adjacent nitrogen atoms.
Uniqueness
4-Amino-N-hydroxy-3-oxoisoxazolidine-5-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
66619-96-3 |
|---|---|
Molecular Formula |
C4H7N3O4 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
4-amino-N-hydroxy-3-oxo-1,2-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C4H7N3O4/c5-1-2(4(9)6-10)11-7-3(1)8/h1-2,10H,5H2,(H,6,9)(H,7,8) |
InChI Key |
UPYGFMGJDCNQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(ONC1=O)C(=O)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)-4-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12877768.png)
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
![3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12877776.png)
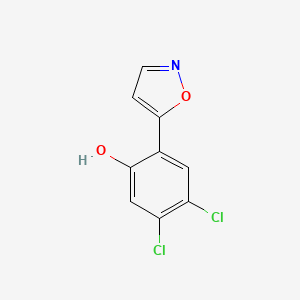
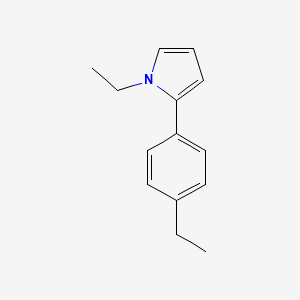
![2-(Carboxy(hydroxy)methyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877793.png)
